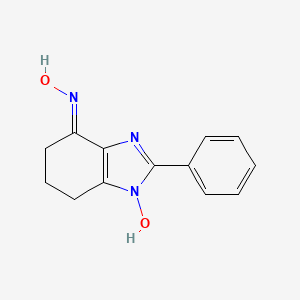
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one is a novel small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one is not fully understood, but studies have suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, including topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one exhibits potent anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. Furthermore, this compound has been used as a fluorescent probe for detecting DNA damage, which has implications in molecular biology research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one in lab experiments is its potent anticancer activity, which makes it a potential candidate for cancer research. Additionally, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one. One direction is to further investigate its mechanism of action, particularly with regards to its ability to induce apoptosis in cancer cells. Additionally, more studies are needed to explore the potential applications of this compound in drug discovery and molecular biology research. Furthermore, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Méthodes De Synthèse
There are several methods for synthesizing 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one, including the use of microwave-assisted synthesis, solvent-free synthesis, and conventional heating methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 4-hydroxycoumarin in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent such as ethanol or acetic acid, and the product is isolated using various purification techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one has potential applications in various scientific research areas, including cancer research, drug discovery, and molecular biology. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. Furthermore, this compound has been used as a fluorescent probe for detecting DNA damage, which has implications in molecular biology research.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-9-5-6-10-14(7-9)21-8-11(15(10)20)16-17-12-3-1-2-4-13(12)18-16/h1-8,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVMMLPPOVCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=COC4=C(C3=O)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)




![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)

![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)


![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)
